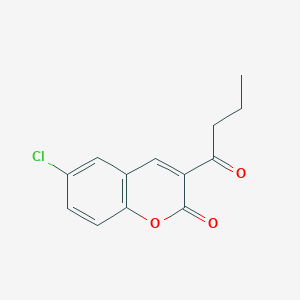

3-butyryl-6-chloro-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-butyryl-6-chloro-2H-chromen-2-one is a derivative of 2H-chromen-2-one, which is a type of coumarin . Coumarins are a common type of heterocyclic compound found in many natural products and pharmaceuticals . They have been used in the synthesis of various bioactive heterocyclic scaffolds and are important components in drug discovery due to their biological activities .

Synthesis Analysis

The synthesis of 2H-chromen-2-one derivatives involves several steps. For instance, 6-chloro-2-oxo-2H-chromene-4-carbaldehyde, a key intermediate, can be prepared through multicomponent reactions . The reaction of an equimolar amount of 6-chloro-4-methyl-2H-chromen-2-one and selenium dioxide can yield a pure product in 96% yield .Molecular Structure Analysis

The molecular structure of 3-butyryl-6-chloro-2H-chromen-2-one is based on the 2H-chromen-2-one scaffold. This scaffold is a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H-chromen-2-one depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis

3-butyryl-6-chloro-2H-chromen-2-one can undergo various chemical reactions. For example, 3-(bromoacetyl)coumarins can serve as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . They can be used to synthesize a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins, and other fused heterocyclic systems .Applications De Recherche Scientifique

Synthesis of New Heterocycles

3-butyryl-6-chloro-2H-chromen-2-one can be used in the synthesis of new heterocycles. For instance, coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles have been synthesized .

Antiproliferative Agents

These newly synthesized heterocycles have potential as antiproliferative agents. Some compounds have shown promising antitumor activity against a liver carcinoma cancer cell line (HEPG2-1) .

Antimicrobial Activity

Some derivatives of 3-butyryl-6-chloro-2H-chromen-2-one have shown antimicrobial activity. This makes them potential candidates for the development of new antimicrobial drugs .

Synthesis of Dicoumarol Derivatives

3-butyryl-6-chloro-2H-chromen-2-one can react with aromatic aldehydes to produce 3-arylidine and dicoumarol derivatives .

Synthesis of Pyrano Chromene and Pyrano Pyridine

Arylidine, a derivative of 3-butyryl-6-chloro-2H-chromen-2-one, can react with ethyl acetoacetate through a Michael cycloaddition reaction to produce pyrano chromene and pyrano pyridine .

Phase Transfer Catalysis Reaction

3-butyryl-6-chloro-2H-chromen-2-one can undergo a phase transfer catalysis reaction with alkyl halides to afford C4 oxygen alkylation products of 2H-chromen-2-one derivatives .

Propriétés

IUPAC Name |

3-butanoyl-6-chlorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3/c1-2-3-11(15)10-7-8-6-9(14)4-5-12(8)17-13(10)16/h4-7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQKRTNXPIAPGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butyryl-6-chloro-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816369.png)

![4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2816371.png)

![7-(4-fluorophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2816374.png)

![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-enamide](/img/structure/B2816376.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2816384.png)

![N-(3-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2816385.png)

![4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2816387.png)